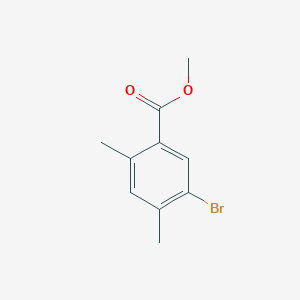

Methyl 5-bromo-2,4-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWSCROTFQAIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434211 | |

| Record name | methyl 5-bromo-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152849-72-4 | |

| Record name | methyl 5-bromo-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate

CAS Number: 152849-72-4

This technical guide provides an in-depth overview of Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic ester. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications as a chemical intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][][4] |

| Molecular Weight | 243.10 g/mol | [2][] |

| IUPAC Name | This compound | [] |

| CAS Number | 152849-72-4 | [1][2][] |

| Physical Form | Solid | [1] |

| Melting Point | 54.00°C - 56.00°C | |

| Boiling Point | 280.255°C at 760 mmHg | [] |

| Purity | Typically 95% or >98% | [1][] |

| Appearance | White to light yellow powder or crystal | |

| Storage | Sealed in a dry place at room temperature | [1][2] |

| SMILES | CC1=CC(=C(C=C1C(=O)OC)Br)C | [] |

| InChI | 1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | [1][] |

| InChIKey | DVWSCROTFQAIEU-UHFFFAOYSA-N | [1][] |

Safety Information

This compound is classified as a warning-level hazard.[1] The following GHS hazard and precautionary statements have been associated with it:

-

Hazard Statement (H-code): H302 (Harmful if swallowed)[1]

-

Precautionary Statements (P-codes): P280-P305+P351+P338[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 2,4-Dimethylbenzoic Acid

Objective: To introduce a bromine atom at the 5-position of the aromatic ring.

Materials:

-

2,4-Dimethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,4-dimethylbenzoic acid in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide in portions, followed by the dropwise addition of concentrated sulfuric acid while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into an ice-cold solution of sodium sulfite.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dimethylbenzoic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Fischer Esterification of 5-Bromo-2,4-dimethylbenzoic Acid

Objective: To convert the carboxylic acid to a methyl ester.

Materials:

-

5-Bromo-2,4-dimethylbenzoic acid

-

Methanol

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude this compound.

-

Purify the product by column chromatography on silica gel.

Potential Applications in Drug Development and Organic Synthesis

While specific applications for this compound are not extensively documented, its structure suggests its utility as a versatile intermediate in organic synthesis and medicinal chemistry. Halogenated aromatic compounds are common precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups.

The related compound, 5-Bromo-2-methylbenzoic acid, is an intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes.[5] This suggests that this compound could serve as a building block for the synthesis of other biologically active molecules.

Caption: Logical workflow for the use of this compound as an intermediate.

As depicted in the diagram, the bromine atom can be utilized for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification. These potential transformations make this compound a valuable scaffold for constructing more complex molecular architectures, including novel therapeutic agents. At present, there is no direct evidence linking this specific compound to any signaling pathways. Its primary role is likely as a synthetic intermediate.

References

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is essential for its effective handling, characterization, and utilization in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by general experimental protocols for their determination.

Core Physical Properties

The physical properties of a compound are critical for its identification, purification, and application. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 152849-72-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₁BrO₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 243.097 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Boiling Point | 280.255 °C at 760 mmHg | N/A |

| Density | 1.381 g/cm³ | N/A |

| Melting Point | Not explicitly available in searched sources. | N/A |

| Solubility | Soluble in DMSO. Solubility in other common organic solvents and water has not been explicitly detailed in the searched sources. | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible determination of physical properties. The following are generalized protocols that can be applied to a solid organic compound like this compound.

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[1]

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.[3]

-

For a pure compound, this range should be narrow (typically 0.5-1°C).[3]

Determination of Boiling Point (for liquid compounds or for reference)

While this compound is a solid, a boiling point has been reported. This is likely a predicted value or determined under vacuum. The following is a general method for determining the boiling point of a liquid organic compound.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Place a small amount of the liquid into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer and immerse them in a Thiele tube filled with mineral oil.[4][5][6]

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4][6]

Determination of Density (for a solid)

The density of a solid can be determined by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble, or an inert organic solvent)

Procedure (by displacement):

-

Weigh a sample of this compound accurately using an analytical balance to determine its mass.[7]

-

Partially fill a graduated cylinder with a liquid in which the compound is insoluble and record the initial volume (V₁).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the new volume (V₂). The volume of the solid is V₂ - V₁.

-

Calculate the density using the formula: Density = Mass / (V₂ - V₁).[7][8][9]

Determination of Solubility

Understanding a compound's solubility is critical for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or droppers

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of small test tubes.

-

To each tube, add a specific volume of a different solvent (e.g., 1 mL) in small increments.[10][11]

-

After each addition, vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 60 seconds).[12]

-

Observe whether the solid dissolves completely.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not, it is considered insoluble or sparingly soluble.

-

The solubility can be quantified by systematically increasing the amount of solute added to a fixed volume of solvent until no more dissolves.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (typically 5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

The ¹³C NMR spectrum will indicate the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Prepare the sample for analysis. For a solid, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the ester and the C-Br stretch.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a novel solid organic compound like this compound.

Caption: Workflow for the physical and structural characterization of a solid organic compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 8. wjec.co.uk [wjec.co.uk]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

An In-depth Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Methyl 5-bromo-2,4-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a substituted aromatic compound. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H11BrO2 | [][2][3] |

| Molecular Weight | 243.097 g/mol | [][2] |

| IUPAC Name | This compound | [] |

| CAS Number | 152849-72-4 | [][2][3] |

| Boiling Point | 280.255°C at 760 mmHg | [] |

| Density | 1.381 g/cm³ | [] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [][3] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of chemical compounds. Below are methodologies relevant to the preparation and characterization of bromo-substituted aromatic esters.

a. Synthesis of 5-Bromo-2-methylbenzoic Acid (A Precursor)

A common precursor for the target molecule is 5-bromo-2-methylbenzoic acid. A general method for its synthesis involves the bromination of 2-methylbenzoic acid.

-

Materials: 2-methylbenzoic acid, concentrated sulfuric acid, bromine, ice water, ethanol.

-

Procedure:

-

Dissolve 2-methylbenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer at room temperature.[4]

-

Add bromine dropwise to the solution over a period of 10 minutes.[4]

-

Stir the reaction mixture at 25°C for 20 hours.[4]

-

Pour the reaction solution into ice water to precipitate the solid product.[4]

-

Filter the precipitate, wash with water, and air-dry to obtain the crude bromo compound.[4]

-

Recrystallize the crude product from ethanol to obtain purified 5-bromo-2-methylbenzoic acid.[4]

-

b. Esterification to form this compound

While a specific protocol for the direct synthesis of this compound was not found in the search results, a general esterification procedure can be applied to its corresponding carboxylic acid precursor (5-bromo-2,4-dimethylbenzoic acid). A typical method is Fischer esterification.

-

General Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (5-bromo-2,4-dimethylbenzoic acid) in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the ester into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting crude ester can be purified by column chromatography or distillation.

-

c. Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a synthesized chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and analytical identification of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-2,4-dimethylbenzoate, a valuable intermediate in the preparation of various organic molecules. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant characterization data.

Introduction

This compound (CAS No: 152849-72-4) is a substituted aromatic ester frequently utilized in the synthesis of complex organic molecules, including pharmacologically active compounds. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, offers multiple sites for further functionalization, making it a versatile building block in medicinal chemistry and materials science. This guide details the prevalent methods for its preparation, focusing on a two-step approach involving the bromination of 2,4-dimethylbenzoic acid followed by esterification.

Synthetic Pathways

The synthesis of this compound can be approached via two principal routes. The choice of route may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Route 1: Bromination followed by Esterification

This is the more commonly described method. It involves the electrophilic bromination of commercially available 2,4-dimethylbenzoic acid to introduce the bromine atom at the 5-position, followed by the esterification of the resulting 5-bromo-2,4-dimethylbenzoic acid with methanol to yield the final product.

Route 2: Esterification followed by Bromination

In this alternative approach, 2,4-dimethylbenzoic acid is first converted to its methyl ester, Methyl 2,4-dimethylbenzoate. Subsequently, the ester is subjected to electrophilic bromination to afford the target compound.

This guide will focus on the detailed experimental protocol for Route 1, as it is well-documented in the patent literature for the synthesis of the intermediate, 5-bromo-2,4-dimethylbenzoic acid, and the final product.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of this compound and its precursors.

Synthesis of 5-bromo-2,4-dimethylbenzoic acid

This procedure outlines the bromination of 2,4-dimethylbenzoic acid.

Materials:

-

2,4-dimethylbenzoic acid

-

Bromine

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification (if necessary)

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it to 0°C in an ice bath.

-

Slowly add bromine to the cold NaOH solution with continuous stirring.

-

To this solution, add 2,4-dimethylbenzoic acid portion-wise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a specified period to ensure complete reaction.

-

After the reaction is complete, the mixture can be worked up by acidification with HCl to precipitate the crude 5-bromo-2,4-dimethylbenzoic acid.

-

The crude product is then collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of this compound

This procedure details the esterification of 5-bromo-2,4-dimethylbenzoic acid.

Materials:

-

5-bromo-2,4-dimethylbenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by crystallization to yield colorless crystals.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 152849-72-4 | |

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.10 g/mol | |

| Appearance | Colorless crystals | [1] |

| Mass Spectrometry | APCI-Mass m/Z 243/245 (M+H) | [1] |

| Intermediate | 5-bromo-2,4-dimethylbenzoic acid | |

| Intermediate MS | ESI-Mass m/Z 227/229 (M-H) | [1] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished through the bromination of 2,4-dimethylbenzoic acid followed by esterification. This guide provides a detailed framework for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chemical intermediate. The provided protocols and data serve as a solid foundation for the successful synthesis and characterization of this compound.

References

"Methyl 5-bromo-2,4-dimethylbenzoate" spectral data (NMR, IR, Mass Spec)

A comprehensive analysis of the spectral data of Methyl 5-bromo-2,4-dimethylbenzoate is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds.

Physicochemical Properties

| Property | Value |

| CAS Number | 152849-72-4[1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂[1][2] |

| Molecular Weight | 243.10 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar aromatic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Singlet | 1H | Ar-H (H6) |

| ~ 7.1 | Singlet | 1H | Ar-H (H3) |

| ~ 3.9 | Singlet | 3H | O-CH₃ |

| ~ 2.5 | Singlet | 3H | Ar-CH₃ (at C4) |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ (at C2) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Ester) |

| ~ 140 | Ar-C (C4) |

| ~ 138 | Ar-C (C2) |

| ~ 135 | Ar-C (C6) |

| ~ 132 | Ar-C (C1) |

| ~ 125 | Ar-C (C3) |

| ~ 120 | Ar-C (C5-Br) |

| ~ 52 | O-CH₃ |

| ~ 21 | Ar-CH₃ (at C4) |

| ~ 19 | Ar-CH₃ (at C2) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~ 1720 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 242/244 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 211/213 | [M - OCH₃]⁺ |

| 183/185 | [M - COOCH₃]⁺ |

| 104 | [M - Br - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3] Ensure the sample is fully dissolved to avoid solid particles which can interfere with the magnetic field homogeneity.[3]

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For solid samples, the KBr pellet method is common.[4] Mix a small amount of the finely ground sample (1-2 mg) with about 100-200 mg of dry KBr powder.[4] Press the mixture in a hydraulic press to form a transparent pellet.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

-

Instrumentation : Use a FT-IR spectrometer.

-

Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the salt plate should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilution may be necessary depending on the ionization technique used.[6]

-

Instrumentation : Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules.

-

Data Acquisition : Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound | CAS 152849-72-4 | Sun-shinechem [sun-shinechem.com]

- 2. aobchem.com [aobchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a bromine substituent, a methyl ester, and two methyl groups on the benzene ring, offers multiple reaction sites for the construction of more complex molecules. This makes it a compound of interest for medicinal chemists and researchers in drug discovery and materials science, who can utilize it as a key intermediate for the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted spectroscopic data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 5, two methyl groups at positions 2 and 4, and a methyl ester group at position 1.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.

| Property | Value | Reference |

| CAS Number | 152849-72-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=C(C=C1C(=O)OC)Br)C | [1] |

| InChI Key | DVWSCROTFQAIEU-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [2] |

| Purity | 95-97% | [1][3] |

| Boiling Point | 280.26 °C at 760 mmHg | [1] |

| Density | 1.381 g/cm³ | [1] |

| Storage | Sealed in dry, room temperature | [2] |

Proposed Synthesis

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on standard laboratory procedures for similar transformations and should be performed by qualified chemists with appropriate safety precautions.

Step 1: Synthesis of 5-bromo-2,4-dimethylbenzoic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a trap), add 2,4-dimethylbenzoic acid (1 equivalent) and a catalytic amount of iron(III) bromide (FeBr₃, 0.05 equivalents).

-

Addition of Bromine: Add an appropriate solvent such as dichloromethane or carbon tetrachloride. From the dropping funnel, add a solution of bromine (1.05 equivalents) in the same solvent dropwise to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-2,4-dimethylbenzoic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-bromo-2,4-dimethylbenzoic acid (1 equivalent) obtained from the previous step in an excess of methanol (which acts as both solvent and reagent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Predicted Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | s | 1H | Ar-H (proton at C6) |

| ~ 7.2 | s | 1H | Ar-H (proton at C3) |

| ~ 3.9 | s | 3H | -COOCH₃ |

| ~ 2.4 | s | 3H | Ar-CH₃ (at C2) |

| ~ 2.3 | s | 3H | Ar-CH₃ (at C4) |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (ester) |

| ~ 140-142 | Ar-C (C2 or C4) |

| ~ 138-140 | Ar-C (C4 or C2) |

| ~ 135 | Ar-C (C1) |

| ~ 132 | Ar-C H (C6) |

| ~ 128 | Ar-C H (C3) |

| ~ 120 | Ar-C -Br (C5) |

| ~ 52 | -COOC H₃ |

| ~ 21 | Ar-C H₃ (at C2 or C4) |

| ~ 19 | Ar-C H₃ (at C4 or C2) |

Applications in Research and Drug Development

As a functionalized building block, this compound holds potential in various areas of chemical research and development:

-

Pharmaceutical Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce complex substituents, forming the core of potential new drug candidates.

-

Agrochemicals: Similar to pharmaceutical applications, it can be a precursor for novel pesticides and herbicides.

-

Materials Science: The aromatic core can be incorporated into polymers or other materials to modify their physical and chemical properties.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of a wide range of organic molecules. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthetic route with experimental protocols, and predicted spectroscopic data. While specific experimental data for this compound is limited, the information presented here, based on established chemical principles, offers a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors. As with any chemical synthesis, all procedures should be carried out with appropriate safety measures in a controlled laboratory environment.

References

An In-depth Technical Guide on the Solubility of Methyl 5-bromo-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate (CAS No. 152849-72-4) is an organic compound with the chemical formula C₁₀H₁₁BrO₂.[1][2] It belongs to the class of aromatic esters, specifically a methyl ester of a brominated benzoic acid derivative. As a substituted aromatic compound, its physicochemical properties, particularly solubility, are of significant interest in various applications, including organic synthesis and as a building block in the development of more complex molecules. Understanding the solubility of this compound is crucial for reaction setup, purification processes (such as crystallization), and formulation in potential downstream applications. This guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, along with standardized experimental protocols for its determination.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 152849-72-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.097 g/mol | [1] |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Solubility Profile

This structural composition suggests that this compound will follow the "like dissolves like" principle, exhibiting poor solubility in polar solvents like water and good solubility in a range of common organic solvents.[3]

Table of Predicted Solubilities:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble/Very Low | The large non-polar aromatic structure dominates, making it hydrophobic.[3] |

| Methanol, Ethanol | High (Polar Protic) | Sparingly to Moderately Soluble | The ester group may interact with the alcohol, but the non-polar ring limits high solubility. |

| Acetone, Ethyl Acetate | Medium (Polar Aprotic) | Soluble | These solvents can effectively solvate both the polar ester and the non-polar aromatic ring. |

| Dichloromethane, Chloroform | Low (Non-polar) | Soluble | These solvents are effective at dissolving non-polar and moderately polar organic compounds. |

| Toluene, Hexane | Low (Non-polar) | Soluble | The non-polar nature of these solvents is well-suited to the aromatic and alkyl components of the solute. |

| Diethyl Ether | Low (Non-polar) | Soluble | A common solvent for non-polar organic compounds.[3] |

| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic compounds. |

Note: These are predictions based on chemical structure. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not published, a standard method for determining the solubility of a solid organic compound, such as the Shake-Flask Method, can be employed.[4] This method is considered a gold standard for its reliability.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be rigorously controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot using a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification: Determine the concentration of the dissolved solute in the filtrate using a validated analytical method.

-

For volatile solvents, the solvent can be evaporated, and the mass of the residual solid can be measured.

-

For non-volatile solvents, a spectroscopic (e.g., HPLC-UV) or chromatographic (e.g., GC-MS) method is typically used to determine the concentration against a series of calibration standards.

-

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key relationships and workflows.

References

An In-depth Technical Guide to the Safe Handling of Methyl 5-bromo-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Chemical and Physical Properties

Methyl 5-bromo-2,4-dimethylbenzoate is a brominated aromatic ester. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 152849-72-4 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Colorless crystals |

| Purity | Typically >95% |

| Storage | Sealed refrigeration |

Safety and Toxicology

While specific toxicological data for this compound is limited, the safety profile can be inferred from data on similar brominated aromatic compounds and general principles of chemical safety.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds such as Methyl 5-bromo-2-methylbenzoate are classified with the following hazards:

-

Skin irritation: May cause skin irritation.

-

Eye irritation: Causes serious eye irritation.

-

Respiratory irritation: May cause respiratory irritation.

It is prudent to assume that this compound presents similar hazards. Brominated aromatic compounds, as a class, can be toxic and may act as hormone disruptors.[1] Some brominated compounds are known to be carcinogenic.[1]

General Laboratory Safety Precautions

Given the potential hazards, the following general laboratory safety rules should be strictly adhered to when handling this compound:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. "Sealed refrigeration" is recommended for long-term storage.[2]

-

Spills: In case of a spill, evacuate the area, wear appropriate PPE, and clean up using an absorbent material. Dispose of the waste in a sealed container.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 5-bromo-2,4-dimethylbenzoic acid. While the specific patent literature does not detail the synthesis of the starting benzoic acid, it describes the subsequent conversion to the methyl ester.[3][4][5][6]

Reaction: 5-bromo-2,4-dimethylbenzoic acid + Methanol → this compound

Procedure:

-

5-bromo-2,4-dimethylbenzoic acid is dissolved in methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by crystallization from a suitable solvent (e.g., methanol) to yield colorless crystals of this compound.[3][4][5][6]

Use as an Intermediate in the Synthesis of mTORC1 Inhibitors

This compound has been used as a starting material in the synthesis of phenyl mTORC1 inhibitors.[7]

Reaction Scheme: Heck Coupling Reaction

Procedure:

-

To a solution of this compound in acetonitrile, add tert-butyl 4-methylenepiperidine-1-carboxylate, triethylamine (Et₃N), tri(o-tolyl)phosphine, and Palladium(II) acetate (Pd(OAc)₂).[7]

-

The reaction mixture is stirred, likely under an inert atmosphere and at an elevated temperature, until the starting materials are consumed.

-

The reaction is then worked up by removing the solvent and purifying the product, typically through column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules, such as mTORC1 inhibitors.

Caption: Synthetic pathway from 5-bromo-2,4-dimethylbenzoic acid to mTORC1 inhibitors.

Waste Disposal

All chemical waste, including unused this compound and contaminated materials, should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Do not dispose of down the drain.

Conclusion

This compound is a key chemical intermediate with important applications in pharmaceutical research. While specific toxicological data is not extensively available, its structural similarity to other brominated aromatic compounds necessitates careful handling and adherence to stringent safety protocols. The information provided in this guide is intended to promote the safe and effective use of this compound in a laboratory setting. Researchers should always consult general chemical safety guidelines and perform a thorough risk assessment before commencing any new experimental work.

References

- 1. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP1651658B1 - Novel compounds having inhibitory activity against sodium-dependant transporter - Google Patents [patents.google.com]

- 4. US20050233988A1 - Novel compounds - Google Patents [patents.google.com]

- 5. ES2402098T5 - Novel compounds that have inhibitory activity against the sodium-dependent transporter - Google Patents [patents.google.com]

- 6. US8222219B2 - Glucopyranoside compound - Google Patents [patents.google.com]

- 7. WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]

Methyl 5-bromo-2,4-dimethylbenzoate: A Technical Guide for Researchers

An In-depth Review of Synthesis, Suppliers, and Applications in Drug Discovery

Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a key intermediate in the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its suppliers and pricing, detailed experimental protocols for its synthesis, and its application in the development of novel drug candidates, with a focus on mTORC1 and SGLT2 inhibitors.

Suppliers and Pricing

This compound (CAS No. 152849-72-4) is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of some of the key suppliers and indicative pricing. Researchers are advised to request quotes from suppliers for the most current pricing and availability.

| Supplier | Catalogue Number | Purity | Indicative Pricing |

| Apollo Scientific | OR45100 | 95% | Starting at £68.00 |

| Bide Pharmatech | BD244030 | 95+% | Contact for pricing |

| BLD Pharmatech | BD244030 | 95% | Contact for pricing |

| Ambeed | A291953 | --- | Contact for pricing |

| Almanac Life Science | ALS-M4326 | 95% | Contact for pricing |

| Smolecule | S1973086 | --- | Contact for pricing |

| abcr Gute Chemie | AB291953 | 95% | Contact for pricing |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Heck coupling reaction, a common transformation in drug discovery.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of methyl 2,4-dimethylbenzoate. A detailed procedure is outlined below, adapted from patent literature.[1][2]

Step 1: Esterification of 2,4-dimethylbenzoic acid

This initial step is often performed to obtain the starting material, methyl 2,4-dimethylbenzoate, if not commercially available.

-

Materials: 2,4-dimethylbenzoic acid, methanol, sulfuric acid.

-

Procedure: A solution of 2,4-dimethylbenzoic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 2,4-dimethylbenzoate, which can often be used in the next step without further purification.

Step 2: Bromination of methyl 2,4-dimethylbenzoate

-

Materials: Methyl 2,4-dimethylbenzoate (19.75 g), activated neutral aluminum oxide (120 g), bromine (9.25 ml), diethyl ether, 10% aqueous sodium thiosulfate solution, saturated aqueous sodium hydrogen carbonate solution, brine, magnesium sulfate, methanol.[1][2]

-

Procedure: To a mixture of methyl 2,4-dimethylbenzoate (19.75 g) and activated neutral aluminum oxide (120 g), bromine (9.25 ml) is added dropwise at room temperature with stirring.[1][2] The reaction mixture is stirred at room temperature for 8 hours.[1][2] Following the reaction, the mixture is diluted with diethyl ether (1000 ml).[1][2] Insoluble materials are removed by filtration and washed with diethyl ether (500 ml).[1][2] The combined filtrate is then washed successively with 10% aqueous sodium thiosulfate solution, a saturated aqueous sodium hydrogen carbonate solution, and brine.[1][2] The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.[1][2] The resulting residue is crystallized from methanol (40 ml) to afford this compound (6.34 g) as colorless crystals.[1][2]

-

Characterization: The product can be characterized by mass spectrometry. For example, APCI-Mass m/Z 243/245 (M+H) is indicative of the desired product.[1][2]

Application in a Heck Coupling Reaction

This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form more complex molecules. An example of its use in the synthesis of a precursor for an mTORC1 inhibitor is provided below.

-

Materials: this compound (9.8 g, 40.09 mmol), tert-butyl 4-methylenepiperidine-1-carboxylate (11.85 g, 60.14 mmol), triethylamine (Et3N, 14.3 g, 142.1 mmol), tri(o-tolyl)phosphine (106.28 mg, 0.34 mmol), palladium(II) acetate (Pd(OAc)2, 19.59 mg, 0.082 mmol), acetonitrile (CH3CN, 50 mL).

-

Procedure: In a suitable reaction vessel, a solution of this compound (9.8 g) in acetonitrile (50 mL) is prepared. To this solution are added tert-butyl 4-methylenepiperidine-1-carboxylate (11.85 g), triethylamine (14.3 g), tri(o-tolyl)phosphine (106.28 mg), and palladium(II) acetate (19.59 mg). The reaction mixture is then stirred, typically at an elevated temperature, until the starting materials are consumed (as monitored by techniques such as TLC or LC-MS). The workup and purification would involve standard procedures such as filtration, extraction, and chromatography to isolate the desired coupled product.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility has been demonstrated in the development of inhibitors for two key therapeutic targets: the mammalian target of rapamycin (mTOR) and the sodium-glucose cotransporter-2 (SGLT2).

mTOR Signaling Pathway and Inhibitor Synthesis

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and energy status. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. The pathway is centered around two distinct complexes, mTORC1 and mTORC2. This compound has been used as a starting material in the synthesis of selective mTORC1 inhibitors.

SGLT2 Inhibition and Diabetes Treatment

Sodium-glucose cotransporter-2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys. It is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. Inhibiting SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is beneficial for the treatment of type 2 diabetes. This compound has been utilized as a key building block in the synthesis of SGLT2 inhibitors.[1][2]

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its commercial availability and well-documented synthetic routes make it an accessible starting material for complex chemical syntheses. The successful application of this compound in the development of inhibitors for critical therapeutic targets such as mTORC1 and SGLT2 underscores its importance in medicinal chemistry and highlights its potential for future drug discovery efforts.

References

The Versatile Role of Methyl 5-bromo-2,4-dimethylbenzoate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic ester, is emerging as a valuable and versatile building block in organic synthesis. Its unique substitution pattern and the presence of a reactive bromine atom make it a key intermediate in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science research. This technical guide provides an in-depth overview of its synthesis and applications in key cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 243.10 g/mol . Its chemical formula is C₁₀H₁₁BrO₂. The strategic placement of the methyl and bromo substituents on the benzene ring influences its reactivity and makes it a valuable synthon.

The synthesis of this compound typically involves a two-step process. The first step is the bromination of 2,4-dimethylbenzoic acid. A common method for this is the reaction of 2,4-dimethylbenzoic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of a radical initiator. The subsequent step is the esterification of the resulting 5-bromo-2,4-dimethylbenzoic acid with methanol, often under acidic conditions, to yield the final product.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This guide focuses on three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

A typical Suzuki-Miyaura reaction involving this compound would utilize a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of forming a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in natural products, pharmaceuticals, and materials with interesting photophysical properties.

Generalized Reaction Scheme:

Caption: Sonogashira coupling of this compound.

In a typical Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (such as copper(I) iodide), and a base, typically an amine like triethylamine, which can also serve as the solvent. The reaction mechanism involves a catalytic cycle for palladium and a separate cycle for copper, working in concert to produce the coupled product.

Buchwald-Hartwig Amination: Constructing Arylamine Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and other biologically active compounds.

Generalized Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

The Buchwald-Hartwig amination of this compound requires a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (such as XPhos), and a strong base like sodium tert-butoxide. The reaction is typically carried out in an inert solvent under an inert atmosphere. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.

Experimental Protocols

While specific, detailed experimental protocols for the cross-coupling reactions of this compound are not extensively reported in the public domain, the following generalized procedures, based on well-established methodologies for similar aryl bromides, serve as a robust starting point for reaction optimization.

Table 1: Generalized Experimental Protocols for Cross-Coupling Reactions

| Reaction | Reagents and Conditions |

| Suzuki-Miyaura Coupling | Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Base (e.g., K₂CO₃, 2.0 equiv.) Catalyst: Pd(PPh₃)₄ (0.05 equiv.) Solvent: Toluene/Ethanol/Water mixture Temperature: Reflux Atmosphere: Inert (e.g., Nitrogen or Argon) |

| Sonogashira Coupling | Reactants: this compound (1.0 equiv.), Terminal alkyne (1.2 equiv.), Base (e.g., Et₃N) Catalyst: Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.) Solvent: Triethylamine or a mixture with THF/DMF Temperature: Room temperature to 60 °C Atmosphere: Inert (e.g., Nitrogen or Argon) |

| Buchwald-Hartwig Amination | Reactants: this compound (1.0 equiv.), Amine (1.2 equiv.), Base (e.g., NaOtBu, 1.4 equiv.) Catalyst: Pd₂(dba)₃ (0.02 equiv.), Ligand (e.g., XPhos, 0.08 equiv.) Solvent: Anhydrous, non-polar solvent (e.g., Toluene or Dioxane) Temperature: 80-110 °C Atmosphere: Inert (e.g., Nitrogen or Argon) |

Experimental Workflow:

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient construction of diverse and complex molecular structures. This technical guide provides a foundational understanding of its synthesis and applications, empowering researchers to explore its full potential in the development of novel pharmaceuticals, functional materials, and other advanced chemical entities. Further research into the specific reaction kinetics and optimization for this substrate will undoubtedly expand its utility and solidify its place as a key tool in the synthetic chemist's arsenal.

The Untapped Potential of Methyl 5-bromo-2,4-dimethylbenzoate as a Pharmaceutical Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of novel therapeutic agents. Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic compound, presents itself as a versatile yet underutilized scaffold for medicinal chemistry. While direct applications of this specific molecule in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs—a reactive bromine atom, a methyl ester, and two methyl groups on the benzene ring—offer a compelling platform for the generation of diverse and complex molecular architectures. This technical guide will explore the potential of this compound as a valuable starting material in drug discovery, drawing parallels with the established synthetic utility of its close analog, 5-bromo-2-methylbenzoic acid, in the creation of the blockbuster anti-diabetic drug, Canagliflozin.

Physicochemical Properties

A foundational understanding of a building block's physical and chemical characteristics is essential for its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 152849-72-4 | [1][] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][] |

| Molecular Weight | 243.10 g/mol | [] |

| Boiling Point | 280.255 °C at 760 mmHg | [] |

| Density | 1.381 g/cm³ | [] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [] |

Synthetic Potential and Key Reactions

The synthetic utility of this compound is primarily derived from the presence of the bromine atom and the methyl ester functional group. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug molecules. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for molecular diversification.

Case Study: The Synthesis of Canagliflozin from a Structurally Related Building Block

To illustrate the potential synthetic pathways in which this compound could be employed, we will examine the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). The synthesis of Canagliflozin prominently features 5-bromo-2-methylbenzoic acid, a close structural analog of the title compound.[3] The key transformations in this synthesis highlight the types of reactions that this compound could potentially undergo.

Experimental Workflow for Canagliflozin Synthesis

Caption: Synthetic workflow for Canagliflozin.

Detailed Experimental Protocols (Adapted from literature for analogous reactions)

1. Friedel-Crafts Acylation:

-

Objective: To form the ketone intermediate by acylating 2-(4-fluorophenyl)thiophene with the acid chloride of 5-bromo-2-methylbenzoic acid.

-

Procedure:

-

To a solution of 5-bromo-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of DMF.

-

Stir the mixture at room temperature until the conversion to the acid chloride is complete.

-

In a separate flask, dissolve 2-(4-fluorophenyl)thiophene and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.

-

Cool the mixture and slowly add the freshly prepared acid chloride.

-

Allow the reaction to proceed until completion, then quench with water and extract the product with an organic solvent.

-

Purify the resulting ketone by recrystallization or column chromatography.

-

2. Ketone Reduction:

-

Objective: To reduce the ketone functional group to a methylene bridge.

-

Procedure:

-

Dissolve the ketone intermediate in a suitable solvent (e.g., dichloromethane).

-

Cool the solution and add a reducing agent such as triethylsilane (Et₃SiH) followed by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Stir the reaction at a low temperature and allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and work up to isolate the reduced product.

-

3. Glycosylation:

-

Objective: To couple the aryl bromide with a protected glucose derivative.

-

Procedure:

-

Dissolve the brominated intermediate in an anhydrous ethereal solvent (e.g., THF).

-

Cool the solution to a very low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a strong base, such as n-butyllithium, dropwise to effect a lithium-halogen exchange.

-

To the resulting aryllithium species, add a solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).

-

Allow the reaction to proceed at low temperature before quenching and work-up.

-

4. Deprotection and Final Reduction:

-

Objective: To remove the protecting groups from the glucose moiety and reduce the anomeric position to afford the final C-glucoside.

-

Procedure:

-

Dissolve the protected intermediate in a suitable solvent (e.g., methanol).

-

Add an acid (e.g., methanolic HCl) to facilitate the removal of the silyl protecting groups.

-

The resulting lactol can then be reduced, for example with a silane in the presence of a Lewis acid, to yield Canagliflozin.

-

Mechanism of Action of SGLT2 Inhibitors and Associated Signaling Pathways

Canagliflozin and other drugs in its class exert their therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.[4][5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[6][7] This mechanism of action is independent of insulin secretion and sensitivity, providing a unique approach to glycemic control in type 2 diabetes.[4]

The increased urinary glucose excretion leads to a net caloric loss and an osmotic diuretic effect, which contribute to weight loss and a reduction in blood pressure, respectively.[6]

Signaling Pathway of SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Canagliflozin.

Beyond direct glycemic control, SGLT2 inhibitors have been shown to have beneficial effects on cardiovascular and renal outcomes.[8] These effects are thought to be mediated through various pathways, including the activation of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), which play roles in cellular energy homeostasis and stress resistance.[9] Inhibition of SGLT2 can also lead to the suppression of inflammatory pathways such as the NLRP3 inflammasome and NF-κB signaling.[10]

Downstream Effects of SGLT2 Inhibition

Caption: Downstream signaling effects of SGLT2 inhibitors.

Conclusion

While this compound has not yet been prominently featured in the synthesis of marketed pharmaceuticals, its structural characteristics make it a building block of significant latent potential. The reactivity of its bromine atom in cross-coupling reactions and the versatility of its methyl ester group position it as a valuable tool for the construction of novel molecular entities. The successful synthesis of Canagliflozin from a closely related analog underscores the power of halogenated benzoic acid derivatives in the development of complex and impactful medicines. Further exploration of the reactivity and applications of this compound by researchers and drug development professionals is warranted and holds the promise of unlocking new avenues in the quest for innovative therapeutics.

References

- 1. aobchem.com [aobchem.com]

- 3. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 4. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of Action [jnjmedicalconnect.com]

- 6. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 7. Canagliflozin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 8. Canagliflozin - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]

- 10. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 5-bromo-2,4-dimethylbenzoate in the Synthesis of Advanced Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate, a substituted aromatic carboxylate, has emerged as a critical building block in the synthesis of modern agrochemicals, particularly a class of highly effective fungicides known as pyrazole carboxamides. These fungicides are renowned for their potent and specific mode of action, primarily as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. This technical guide provides an in-depth overview of the application of this compound in the synthesis of these vital agricultural products, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthesis Pathway: From Benzoate to Fungicide

The primary application of this compound in agrochemical synthesis is as a precursor to pyrazole carboxamides. The general synthetic strategy involves a multi-step process, beginning with the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by the construction of a pyrazole ring and subsequent amidation to yield the final active ingredient.

A representative synthetic route is the preparation of a pyrazole carboxamide fungicide, a potent SDHI. The overall workflow can be visualized as follows:

Caption: General synthetic workflow from this compound to a pyrazole carboxamide fungicide.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of a representative pyrazole carboxamide fungicide.

Step 1: Hydrolysis of this compound

Objective: To convert the starting methyl ester into the corresponding carboxylic acid, a key intermediate for subsequent reactions.

Reaction: this compound + NaOH → 5-Bromo-2,4-dimethylbenzoic Acid + CH₃OH

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.

-